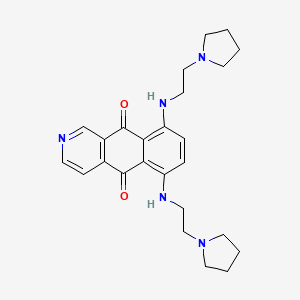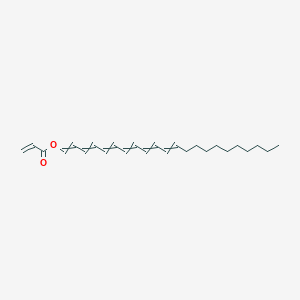
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate typically involves the esterification of docosahexaenoic acid with prop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the prop-2-enoate moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or slightly elevated pressure.
Substitution: Amines, alcohols; reactions are often performed in polar solvents such as ethanol or methanol.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amides, esters with different alkyl groups.
Scientific Research Applications
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications.
Industry: Utilized in the production of high-performance materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate exerts its effects involves its interaction with cellular membranes and enzymes. The compound’s multiple conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a ligand for specific receptors and enzymes, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Docosahexaenoic Acid: A long-chain omega-3 fatty acid with similar structural features but lacking the ester group.
1-Palmitoyl-2-Docosahexaenoyl-sn-glycero-3-PC: A phospholipid containing docosahexaenoic acid, used in studies of lipid membrane dynamics.
Uniqueness: Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate is unique due to its ester linkage, which imparts different chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for diverse applications in various fields, making it a compound of significant interest.
Properties
CAS No. |
193825-53-5 |
|---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
docosa-1,3,5,7,9,11-hexaenyl prop-2-enoate |
InChI |
InChI=1S/C25H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4,13-24H,2-3,5-12H2,1H3 |
InChI Key |
GUHPDERIKZUNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC=CC=CC=CC=CC=COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
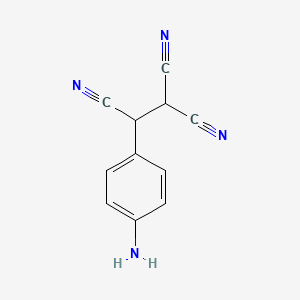
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
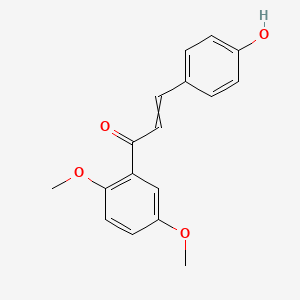

![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)
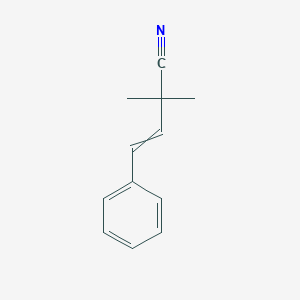
![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
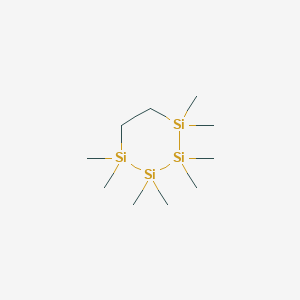
![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
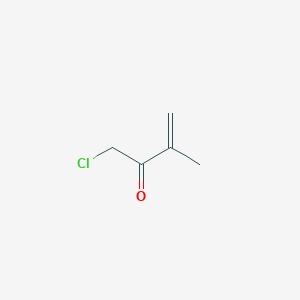

![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
